Product packaging for (2R)-2-[(benzyloxy)methyl]pyrrolidine(Cat. No.:CAS No. 911313-89-8)

(2R)-2-[(benzyloxy)methyl]pyrrolidine

Cat. No.: B2822667
CAS No.: 911313-89-8
M. Wt: 191.274
InChI Key: WZWVGKAJVSLHAE-GFCCVEGCSA-N
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Description

(2R)-2-[(Benzyloxy)methyl]pyrrolidine (CAS 911313-89-8) is a chiral pyrrolidine derivative of significant value in medicinal chemistry and organic synthesis. This compound serves as a versatile small molecule scaffold, particularly useful for constructing more complex, optically active molecules . The pyrrolidine ring is a privileged structure in drug discovery, and the (R)-enantiomer provides a specific three-dimensional framework that can be essential for biological activity and receptor binding . Researchers utilize this chiral building block in the exploration of novel pharmacologically active compounds. For instance, pyrrolidine and 2-pyrrolidinone derivatives are established as key structural components in several approved medicines and are widely investigated for their neurological, anti-inflammatory, and antihypertensive properties . The benzyloxymethyl side chain offers a handle for further synthetic modification, allowing for the introduction of diverse functional groups. Recent research highlights the application of similar pyrrolidine scaffolds in the development of potent inhibitors for biological targets such as the Transient Receptor Potential Cation Channel 5 (TRPC5), which is implicated in chronic kidney disease and pain . This compound is intended for research and development applications only. Specifications • CAS Number: 911313-89-8 • Molecular Formula: C12H17NO • Molecular Weight: 191.27 g/mol • SMILES: C([C@@H]1NCCC1)OCC1=CC=CC=C1 This product is FOR RESEARCH USE ONLY (RUO) and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H17NO B2822667 (2R)-2-[(benzyloxy)methyl]pyrrolidine CAS No. 911313-89-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-(phenylmethoxymethyl)pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-2-5-11(6-3-1)9-14-10-12-7-4-8-13-12/h1-3,5-6,12-13H,4,7-10H2/t12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZWVGKAJVSLHAE-GFCCVEGCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)COCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](NC1)COCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Transformations and Derivatization of 2r 2 Benzyloxy Methyl Pyrrolidine

Strategic Deprotection of Benzyloxy Groups via Hydrogenolysis

The benzyl (B1604629) ether in (2R)-2-[(benzyloxy)methyl]pyrrolidine serves as a robust protecting group for the primary hydroxyl function. Its removal is most commonly and efficiently achieved through catalytic hydrogenolysis. This method offers mild reaction conditions and high chemoselectivity, preserving other functional groups within the molecule.

The process involves the cleavage of the carbon-oxygen bond of the benzyl ether in the presence of a metal catalyst, typically palladium on carbon (Pd/C), and a hydrogen source. The reaction proceeds to yield the corresponding alcohol, (2R)-pyrrolidin-2-ylmethanol, and toluene as a byproduct. ambeed.com The choice of catalyst, solvent, and reaction conditions can be optimized to ensure efficient and clean deprotection. While palladium is a common choice due to its lower tendency to saturate aromatic rings, catalyst pre-treatment can sometimes be employed to suppress unwanted hydrogenation side-reactions, ensuring the selective cleavage of the benzyl ether. chemrxiv.orgchemrxiv.org

Table 1: Representative Conditions for Hydrogenolysis of Benzyl Ethers

CatalystHydrogen SourceSolventTemperaturePressureReference
10% Pd/CH₂ gasMethanolRoom Temperature1 atm ambeed.com
20% Pd(OH)₂/CH₂ gasEthanol60 °C1 atm
Pd/CH₂ gasTHF/tert-butyl alcohol/PBSRoom Temperature10 bar chemrxiv.org

This table presents generalized conditions for benzyl ether hydrogenolysis and may require optimization for specific substrates.

Introduction and Manipulation of Protecting Groups in Functionalized Pyrrolidines

The pyrrolidine (B122466) nitrogen of this compound is a secondary amine, which is nucleophilic and basic, often requiring protection during synthetic sequences to prevent unwanted side reactions. The choice of protecting group is crucial and depends on its stability to subsequent reaction conditions and the ease of its selective removal. oup.com

Common N-protecting groups for pyrrolidines include the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups. The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc₂O) and is stable under a wide range of conditions but can be readily removed with acid. The Cbz group, introduced using benzyl chloroformate, is stable to acidic conditions but can be removed by hydrogenolysis, often concurrently with the deprotection of a benzyloxy group on the side chain. The strategic use of orthogonal protecting groups, which can be removed under different conditions, is a powerful tool in the multi-step synthesis of complex molecules.

Table 2: Common Protecting Groups for the Pyrrolidine Nitrogen

Protecting GroupAbbreviationIntroduction ReagentDeprotection Conditions
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate (Boc₂O)Acid (e.g., TFA, HCl)
BenzyloxycarbonylCbzBenzyl chloroformate (CbzCl)Hydrogenolysis (e.g., H₂/Pd-C)
AcetylAcAcetic anhydride or Acetyl chlorideAcidic or basic hydrolysis
BenzylBnBenzyl bromide or Benzyl chlorideHydrogenolysis (e.g., H₂/Pd-C)

Further Functionalization at Nitrogen and Ring Carbons

The pyrrolidine scaffold of this compound offers multiple sites for further functionalization, enabling the synthesis of a wide range of derivatives.

N-Functionalization: The secondary amine of the pyrrolidine ring is a common site for modification. N-alkylation can be achieved by reaction with alkyl halides or through reductive amination with aldehydes or ketones. nih.govnih.gov These modifications are fundamental in altering the steric and electronic properties of the pyrrolidine, which can be crucial for its biological activity or its performance as a ligand in catalysis.

C-Functionalization: Functionalization of the pyrrolidine ring at its carbon atoms (C3, C4, and C5) significantly increases the structural diversity of accessible molecules. Recent advances in C-H activation have provided powerful tools for the direct introduction of functional groups at previously unreactive positions. acs.orgacs.org Palladium-catalyzed C(sp³)–H arylation, for instance, allows for the regioselective and stereoselective introduction of aryl groups at the C4 position of pyrrolidines bearing a directing group at a different position. acs.orgacs.org Such methods provide access to novel substituted pyrrolidines that would be challenging to synthesize through traditional methods.

Stereoselective Elaboration of Side Chains

The benzyloxymethyl side chain at the C2 position of this compound provides a handle for stereoselective elaboration, leading to the synthesis of more complex chiral structures. Following deprotection of the benzyl group to reveal the primary alcohol, a variety of transformations can be performed.

Oxidation of the alcohol to an aldehyde allows for subsequent nucleophilic additions, such as Grignard reactions or Wittig reactions, to extend the carbon chain. The inherent chirality of the C2 position can influence the stereochemical outcome of these reactions, leading to the diastereoselective formation of new stereocenters. nih.gov Furthermore, the hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, to allow for nucleophilic substitution reactions, introducing a wide range of functional groups.

Synthetic Routes to Polyhydroxylated Pyrrolidines

Polyhydroxylated pyrrolidines, also known as iminosugars, are an important class of compounds with a wide range of biological activities, including glycosidase inhibition. nih.gov this compound can serve as a chiral precursor for the synthesis of these complex molecules.

Synthetic strategies often involve the stereoselective introduction of additional hydroxyl groups onto the pyrrolidine ring. This can be achieved through various methods, including the dihydroxylation of unsaturated pyrrolidine derivatives or the ring-opening of chiral epoxides followed by intramolecular cyclization. nih.govresearchgate.net The synthesis of these complex molecules often requires a careful sequence of protection, functionalization, and deprotection steps to control the stereochemistry at multiple chiral centers. nih.gov

Applications in Asymmetric Synthesis and Chiral Catalysis

(2R)-2-[(benzyloxy)methyl]pyrrolidine as a Chiral Building Block

The inherent chirality of this compound makes it an excellent starting material for constructing enantiomerically pure molecules. The pyrrolidine (B122466) ring system is a common motif in a vast array of biologically active compounds, and leveraging this pre-existing chiral scaffold provides a strategic advantage in multistep syntheses.

The pyrrolidine moiety is a core structural feature in numerous natural products, particularly in alkaloids and iminosugars. This compound serves as a key intermediate in the synthesis of these complex targets, providing the necessary stereochemical control at one of the chiral centers.

Alkaloids: The pyrrolidine ring is the foundation of various classes of alkaloids, including the pyrrolizidine (B1209537) and indolizidine alkaloids, many of which exhibit significant biological activity. Synthetic strategies often involve the elaboration of a chiral pyrrolidine precursor. For instance, the synthesis of polyhydroxylated pyrrolizidine alkaloids like alexines involves the construction of the bicyclic core from a highly functionalized pyrrolidine derivative. The synthesis begins with a chiral precursor, which, after a series of reactions including mesylation and cyclization, forms the protected pyrrolidine ring. Subsequent functional group manipulations and a second cyclization yield the final pyrrolizidine structure.

Iminosugars: Iminosugars, also known as azasugars, are carbohydrate mimics where the endocyclic oxygen atom is replaced by a nitrogen atom. These compounds are potent inhibitors of glycosidases and glycosyltransferases, giving them therapeutic potential. The polyhydroxylated pyrrolidine scaffold is central to many iminosugars, such as 2,5-dihydroxymethyl-3,4-dihydroxypyrrolidine (DMDP). The synthesis of these molecules often relies on building blocks that can establish the required stereochemistry of the multiple hydroxyl groups on the pyrrolidine ring. Chiral pyrrolidines derived from amino acids or other components of the chiral pool are frequently employed to construct the core of these complex glycomimetic structures.

Table 1: Examples of Natural Product Classes Synthesized from Pyrrolidine Scaffolds
Natural Product ClassCore StructureSignificance of Chiral Pyrrolidine PrecursorRepresentative Example
Pyrrolizidine AlkaloidsFused bicyclic system containing a pyrrolidine ringEstablishes the absolute stereochemistry of the core structure.Alexine
IminosugarsPolyhydroxylated pyrrolidine ringServes as the chiral template for the stereocontrolled introduction of hydroxyl groups.2,5-dihydroxymethyl-3,4-dihydroxypyrrolidine (DMDP)

The conformational rigidity and defined stereochemistry of the pyrrolidine ring make it an attractive scaffold for the synthesis of non-natural amino acids and peptidomimetics. These molecules are designed to mimic or block the biological functions of natural peptides and proteins but with improved properties such as enhanced stability against enzymatic degradation.

The pyrrolidine scaffold can be used to create conformationally constrained amino acids, where the side chain is grafted onto the rigid ring system. This approach is valuable in medicinal chemistry for probing the bioactive conformations of peptides. Furthermore, the pyrrolidine ring itself can be incorporated into a peptide backbone to induce specific secondary structures, such as β-turns. The synthesis of these complex structures often starts from chiral pyrrolidine building blocks to ensure the final product has the correct spatial arrangement of functional groups for molecular recognition.

Role as a Chiral Ligand in Metal-Catalyzed Asymmetric Reactions

In addition to being a building block, the this compound scaffold is used to develop chiral ligands for transition metal-catalyzed asymmetric reactions. The nitrogen atom of the pyrrolidine ring serves as a natural coordination site for a metal, and the C2 substituent provides a handle for introducing a second, different coordinating atom, leading to powerful bidentate ligands.

The development of modular, non-symmetrical P,N-ligands has been a significant advance in asymmetric catalysis. These ligands, which contain both a phosphorus and a nitrogen donor atom, can create a unique and highly effective chiral environment around a metal center. The this compound framework is an ideal starting point for such ligands. The synthesis typically involves converting the hydroxymethyl group into a phosphine-containing moiety. This modular approach allows for the fine-tuning of the ligand's steric and electronic properties by modifying the substituents on the phosphorus atom, enabling the optimization of the ligand for a specific catalytic reaction.

Ligands derived from chiral pyrrolidines have found broad applications in a variety of metal-catalyzed reactions, including asymmetric hydrogenation and carbon-carbon bond-forming reactions.

Asymmetric Hydrogenation: The enantioselective hydrogenation of prochiral olefins and ketones is one of the most important methods for producing chiral molecules. Rhodium and Iridium complexes with chiral bisphosphine ligands are highly effective for this transformation. The development of ligands that can impart high enantioselectivity is a continuous area of research.

C-C Bond Formations: Palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful method for constructing chiral carbon-carbon bonds. The reaction's stereochemical outcome is highly dependent on the chiral ligand employed. Ligands that create a well-defined chiral pocket around the palladium center can effectively control the facial selectivity of the nucleophilic attack on the π-allyl-palladium intermediate. Pyrrolidine-based P,N-ligands have demonstrated success in this area, leading to the formation of quaternary stereocenters with high enantiomeric excess.

Table 2: Applications of Pyrrolidine-Derived Ligands in Asymmetric Catalysis
Reaction TypeMetalLigand TypeKey FeatureTypical Product
Asymmetric HydrogenationRh, Ir, NiChiral BisphosphinesCreates a chiral environment for H2 addition.Chiral Alcohols, Chiral Carboxylic Acids
Asymmetric Allylic AlkylationPdChiral P,N-LigandsControls the stereochemistry of C-C bond formation.Enantioenriched compounds with quaternary carbon centers

Implementation in Organocatalytic Systems

Organocatalysis, the use of small organic molecules as catalysts, has become a third pillar of asymmetric synthesis alongside biocatalysis and metal catalysis. Chiral pyrrolidine derivatives, most notably L-proline and its analogs, are among the most successful and widely used organocatalysts. They typically operate through enamine or iminium ion intermediates.

While L-proline itself is highly effective, significant research has been dedicated to modifying the pyrrolidine scaffold to enhance catalytic activity and selectivity. Derivatives such as diarylprolinol silyl (B83357) ethers have proven to be exceptionally effective for the asymmetric functionalization of aldehydes. These catalysts operate by forming a chiral enamine intermediate, which then reacts with an electrophile. The bulky substituents on the catalyst effectively shield one face of the enamine, directing the electrophile to the opposite face and ensuring high enantioselectivity. Pyrrolidine-based organocatalysts have been successfully applied to a wide range of reactions, including aldol (B89426) reactions, Michael additions, and Mannich reactions. Novel bifunctional pyrrolidine-based organocatalysts have shown high efficiency and stereoselectivity in Michael additions of aldehydes and ketones to nitroolefins, often achieving high diastereomeric ratios and enantiomeric excesses.

Advanced Spectroscopic and Stereochemical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of (2R)-2-[(benzyloxy)methyl]pyrrolidine. Both ¹H and ¹³C NMR provide critical information regarding the connectivity of atoms and the chemical environment of the nuclei.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would exhibit characteristic signals corresponding to the distinct protons in the molecule. The aromatic protons of the benzyl (B1604629) group typically appear as a multiplet in the downfield region (δ 7.2-7.4 ppm). The benzylic methylene (B1212753) protons (Ph-CH ₂-O) would present as a singlet or a pair of doublets around δ 4.5 ppm. The protons on the pyrrolidine (B122466) ring and the exocyclic methylene group are diastereotopic and would therefore be expected to show complex splitting patterns and distinct chemical shifts.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. The aromatic carbons of the benzyl group would resonate in the δ 127-138 ppm range. The benzylic carbon and the carbon of the methylene ether would appear in the δ 70-75 ppm region. The carbons of the pyrrolidine ring would be observed in the aliphatic region of the spectrum.

A representative, albeit hypothetical, table of expected NMR chemical shifts for this compound is presented below, based on data from analogous structures.

Assignment ¹H NMR Chemical Shift (δ ppm) ¹³C NMR Chemical Shift (δ ppm)
Pyrrolidine-CH₂ (C3, C4)1.50 - 1.90 (m)25.0 - 30.0
Pyrrolidine-CH₂ (C5)2.80 - 3.00 (m)45.0 - 50.0
Pyrrolidine-CH (C2)3.10 - 3.30 (m)60.0 - 65.0
O-CH₂-Pyrrolidine3.40 - 3.60 (m)70.0 - 75.0
Ph-CH₂-O4.50 (s)73.0 - 74.0
Aromatic-CH7.20 - 7.40 (m)127.0 - 129.0
Aromatic-C (quaternary)-138.0 - 139.0

Note: The chemical shifts are approximate and can vary based on the solvent and other experimental conditions. 'm' denotes a multiplet and 's' denotes a singlet.

Mass Spectrometry for Molecular Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental formula of a compound. For this compound (C₁₂H₁₇NO), high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming its molecular formula.

Under electrospray ionization (ESI) conditions, the compound would be expected to form a protonated molecular ion [M+H]⁺ with a calculated m/z of 192.1383. The fragmentation pattern in tandem mass spectrometry (MS/MS) would provide further structural information. A characteristic fragmentation pathway would involve the cleavage of the benzyl group, resulting in a prominent fragment ion at m/z 91, corresponding to the tropylium (B1234903) cation. Another likely fragmentation would be the loss of the entire benzyloxymethyl side chain.

Expected Mass Spectrometry Data:

Ion Formula Calculated m/z
[M+H]⁺ C₁₂H₁₈NO⁺ 192.1383
[M-C₇H₇]⁺ C₅H₁₀NO⁺ 100.0757

Chiral Chromatography for Enantiomeric Purity and Diastereomeric Ratio Determination

As this compound is a chiral compound, determining its enantiomeric purity is crucial. Chiral chromatography, particularly high-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC), is the method of choice for this analysis. nih.gov These techniques utilize a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

The selection of the CSP is critical and often involves screening various column types, such as those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives) or cyclodextrins. nih.gov The mobile phase composition, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol, is optimized to achieve baseline separation of the enantiomers. Detection is commonly performed using a UV detector.

The result of a successful chiral separation is a chromatogram showing two distinct peaks, one for the (R)-enantiomer and one for the (S)-enantiomer. The enantiomeric excess (% ee) can then be calculated from the relative peak areas. For a sample of pure this compound, ideally only one peak corresponding to this enantiomer would be observed.

X-Ray Crystallography for Absolute Configuration Assignment

While spectroscopic and chromatographic methods provide strong evidence for the structure and purity of a compound, X-ray crystallography offers the most definitive proof of its three-dimensional structure and absolute configuration. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

Computational Chemistry and Theoretical Investigations

In Silico Studies for Reaction Pathway Analysis and Stereoselectivity Prediction

In silico studies, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the mechanisms of reactions catalyzed by pyrrolidine (B122466) derivatives. These computational methods allow for the mapping of potential energy surfaces, identification of transition states, and calculation of activation energies, which collectively explain the observed stereoselectivity.

For reactions catalyzed by (2R)-2-[(benzyloxy)methyl]pyrrolidine, computational models typically focus on the formation of key intermediates, such as enamines, and their subsequent reaction with electrophiles. The bulky benzyloxymethyl group at the C2 position plays a crucial role in directing the stereochemical outcome. DFT calculations can model the transition states for the formation of different stereoisomers, allowing for a quantitative prediction of enantiomeric excess.

The general approach involves:

Modeling Reactants and Intermediates: The geometries of the catalyst, substrates, and key intermediates (e.g., the enamine formed between the pyrrolidine and a carbonyl compound) are optimized.

Locating Transition States: The transition state structures for the C-C bond-forming step are located. The benzyloxymethyl group creates a specific chiral environment, sterically hindering one face of the enamine intermediate.

Calculating Energy Barriers: The relative activation energies for the different stereochemical pathways are calculated. The pathway with the lower energy barrier corresponds to the major product isomer.

Research on analogous pyrrolidine-based organocatalysts has shown that the stereoselectivity is often governed by subtle non-covalent interactions in the transition state. mdpi.com The benzyloxymethyl substituent in this compound can influence the transition state geometry through steric hindrance, forcing the incoming electrophile to approach from the less hindered face.

Below is a representative data table illustrating the kind of results obtained from a DFT study on a hypothetical asymmetric aldol (B89426) reaction catalyzed by this compound.

Transition StateRelative Energy (kcal/mol)Predicted Major/Minor ProductKey Stabilizing/Destabilizing Interactions
TS-Re-endo0.0MajorFavorable steric arrangement, potential for hydrogen bonding with the benzyloxy group.
TS-Si-endo+2.5MinorSteric clash between the electrophile and the benzyloxymethyl group.
TS-Re-exo+1.8MinorLess favorable orbital overlap compared to the endo transition state.
TS-Si-exo+4.2MinorSignificant steric repulsion and unfavorable electronic interactions.

This table is illustrative and presents hypothetical data based on established principles of organocatalysis.

Conformational Analysis and Molecular Modeling of Pyrrolidine Scaffolds

The five-membered pyrrolidine ring is not planar and exists in various puckered conformations. nih.gov These conformations can significantly influence the catalyst's reactivity and selectivity. The two most common envelope conformations are termed Cγ-exo and Cγ-endo, where one of the carbon atoms is out of the plane of the other four atoms. nih.gov

For this compound, the substituent at the C2 position has a profound impact on the preferred conformation of the pyrrolidine ring. Molecular modeling and conformational analysis can predict the most stable conformers and their relative populations.

The bulky benzyloxymethyl group generally prefers to occupy a pseudo-equatorial position to minimize steric strain. This preference can lock the pyrrolidine ring into a specific conformation, which in turn pre-organizes the catalytic site for a highly stereoselective reaction. Computational methods like molecular mechanics and molecular dynamics simulations can be used to explore the conformational space of the catalyst and its derivatives.

The following table summarizes the expected conformational preferences for the pyrrolidine ring in this compound based on general principles. nih.gov

ConformerSubstituent PositionRelative StabilityImplication for Catalysis
Cγ-exoBenzyloxymethyl pseudo-equatorialHighPresents a well-defined chiral pocket to the substrate.
Cγ-endoBenzyloxymethyl pseudo-axialLowHigher energy due to steric interactions, less populated.

This table is illustrative and presents expected trends based on the conformational analysis of substituted pyrrolidines.

Ligand-Substrate Interactions in Catalytic Systems

The catalytic activity and selectivity of this compound are dictated by the intricate network of interactions between the catalyst and the substrates in the transition state. Computational modeling is a powerful tool to visualize and quantify these interactions.

In a typical enamine-mediated reaction, the pyrrolidine nitrogen forms a covalent bond with a carbonyl substrate. The resulting enamine then acts as a nucleophile. The stereochemical outcome of the subsequent reaction with an electrophile is controlled by how the catalyst orients the bound enamine and the incoming electrophile.

For this compound, several key interactions can be computationally modeled:

Steric Shielding: The benzyloxymethyl group acts as a bulky shield, blocking one face of the enamine from the attack of the electrophile. This is often the primary factor controlling stereoselectivity. nih.gov

Hydrogen Bonding: While the benzyloxy group is not a classical hydrogen bond donor, the oxygen atom can act as a hydrogen bond acceptor, potentially interacting with acidic protons on the substrate or an additive.

Non-covalent Interactions: Van der Waals forces and π-stacking interactions involving the benzyl (B1604629) group can also contribute to the stability of the transition state assembly, further enhancing stereoselectivity.

Computational models, such as Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots, can be used to identify and characterize these subtle yet crucial interactions within the ligand-substrate complex. These analyses provide a deeper understanding of the origins of stereocontrol in reactions catalyzed by this class of organocatalysts.

Future Research Directions and Methodological Advancements

Development of More Efficient and Sustainable Synthetic Pathways

The synthesis of chiral pyrrolidines, while well-established, is undergoing a paradigm shift towards greater efficiency and sustainability. Traditional multi-step syntheses are often resource-intensive, prompting researchers to explore greener alternatives. Future efforts will likely concentrate on minimizing step counts, reducing waste, and utilizing more environmentally benign reagents and solvents.

Key areas of development include:

Catalytic Enantioselective Methods: Moving away from stoichiometric chiral sources, the development of catalytic methods for constructing the pyrrolidine (B122466) ring is a primary goal. This includes asymmetric hydrogenations, cyclizations, and cycloadditions that can generate the desired stereocenter with high fidelity. nih.gov

Bio-catalysis: The use of enzymes to perform key transformations offers high selectivity under mild conditions, reducing the need for protecting groups and harsh reagents.

Renewable Starting Materials: Investigating synthetic routes that begin from renewable feedstocks instead of petroleum-based starting materials is a critical aspect of sustainable chemistry.

Exploration of Novel Catalytic Systems for Enhanced Stereocontrol

Achieving exquisite stereocontrol is paramount in the synthesis of enantiopure compounds like (2R)-2-[(benzyloxy)methyl]pyrrolidine. The future of this field lies in the discovery and optimization of novel catalytic systems that offer superior activity, selectivity, and broader substrate scope.

The huge interest in the pyrrolidine structural motif has led to significant efforts in developing novel and efficient synthetic strategies for the asymmetric construction of substituted chiral pyrrolidines. unibo.it Researchers are designing catalysts with finely-tuned steric and electronic properties to maximize stereochemical induction. unibo.it This includes the development of bifunctional catalysts that can activate both the nucleophile and the electrophile simultaneously, often through hydrogen bonding, to create a highly organized transition state. unibo.it The addition of extra stereocenters and strategically positioned functional groups on the catalyst backbone is another strategy being explored to create new and more effective organocatalysts. unibo.it

Catalyst StrategyObjectiveKey Features
Bifunctional Catalysis Enhance reactivity and selectivityUtilizes dual activation modes (e.g., H-bonding) to organize the transition state. unibo.it
Structural Modification Optimize efficiency and adapt to new substratesInvolves extensive modification of the pyrrolidine catalyst structure. unibo.it
Additional Stereocenters Improve stereochemical communicationIncorporates new chiral centers onto the catalyst to create a more defined chiral pocket. unibo.it

Design and Synthesis of Pyrrolidine-Based Chiral Auxiliaries and Organocatalysts

This compound is not only a synthetic target but also a valuable starting material for a new generation of chemical tools. Its inherent chirality makes it an ideal scaffold for designing novel chiral auxiliaries and organocatalysts.

A chiral auxiliary is a chemical compound that is temporarily incorporated into an organic synthesis to control the stereochemical outcome of a reaction. Research in this area focuses on designing auxiliaries derived from pyrrolidines that offer superior diastereofacial selectivity and can be cleaved and recycled under mild conditions. rsc.org Key design principles include:

Conformational Rigidity: Introducing features, such as gem-dimethyl substitution, can lock the conformation of the auxiliary and create a more effective chiral environment. rsc.org

Hindered Cleavage Sites: Modifying the structure to hinder nucleophilic attack at certain points can facilitate recovery and recyclability of the auxiliary. rsc.org

Furthermore, the pyrrolidine ring is a privileged structure in organocatalysis, particularly in enamine and iminium ion catalysis. unibo.it Future work will involve modifying the this compound backbone to create catalysts with enhanced activity for a wider range of asymmetric transformations, such as Michael additions, aldol (B89426) reactions, and Diels-Alder reactions. unibo.it

Application of Flow Chemistry and Continuous Processing in Pyrrolidine Synthesis

The transition from traditional batch processing to continuous flow chemistry represents a significant methodological advancement for the synthesis of fine chemicals and active pharmaceutical ingredients (APIs). nih.govresearchgate.net This technology offers numerous advantages, particularly for pyrrolidine synthesis, including improved safety, efficiency, and scalability. researchgate.netnih.gov

Flow chemistry systems utilize microreactors or plug flow tube reactors, which provide a high surface-area-to-volume ratio. nih.gov This feature allows for superior heat transfer and precise temperature control, which is critical for managing highly exothermic reactions and enabling chemistry at temperatures above a solvent's boiling point. nih.govresearchgate.net The enclosed nature of flow systems also enhances safety when working with hazardous reagents or intermediates. researchgate.net

The pharmaceutical industry is increasingly adopting flow chemistry to bridge the gap between laboratory-scale synthesis and industrial production. nih.gov Multi-step syntheses of complex molecules can be streamlined into a continuous, automated process, reducing manual handling and improving consistency. nih.govresearchgate.net This approach has been successfully applied to the synthesis of various heterocyclic compounds, demonstrating its potential for producing pyrrolidine derivatives like this compound on a larger scale. nih.gov

Table 1: Comparison of Batch vs. Flow Chemistry
ParameterBatch ProcessingFlow ChemistryAdvantage of Flow Chemistry
Mixing Often inefficient and variableEfficient and well-characterizedFaster reaction rates, higher reproducibility. nih.gov
Heat Transfer Limited by vessel surface areaHigh surface-area-to-volume ratioSuperior temperature control, enhanced safety for exothermic reactions. nih.gov
Scalability Complex, often requires re-optimizationSimpler, by running the system for longerFaster transition from lab to production. nih.gov
Safety Large volumes of hazardous materialsSmall reaction volumes at any given timeReduced risk of thermal runaway and exposure. researchgate.net
Pressure Limited by vesselCan operate at high pressuresEnables reactions at temperatures above solvent boiling points. researchgate.net

Integration of Machine Learning for Retrosynthetic Analysis and Reaction Optimization

The integration of artificial intelligence and machine learning (ML) is set to revolutionize chemical synthesis planning. nih.gov For complex molecules like pyrrolidines, ML models can perform retrosynthetic analysis, breaking down the target molecule into simpler, commercially available precursors. nih.gov

Several ML approaches are being developed:

Template-Based Models: These models use a database of known chemical reactions to propose synthetic steps.

Sequence-to-Sequence (Seq2Seq) Models: Originally developed for language translation, these models can "translate" a product molecule's structure (represented as a SMILES string) into its reactant structures. nih.gov

Graph-Based Models: These models represent molecules as graphs and predict transformations by analyzing changes in the molecular graph. The Conditional Graph Logic Network (GLN) is one such model that incorporates chemical knowledge into its predictions. arxiv.org

A significant challenge is the limited availability of large, high-quality reaction datasets. To address this, researchers are using transfer learning , where a model is first pre-trained on a large, general dataset of reactions before being fine-tuned on a smaller, more specific dataset. nih.gov This approach has been shown to significantly improve prediction accuracy, with some models achieving over 60% top-1 accuracy (the first prediction matching the known result). nih.gov

Beyond retrosynthesis, ML can also optimize reaction conditions (temperature, concentration, catalyst loading) to maximize yield and minimize side products, accelerating the development of efficient synthetic routes.

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing (2R)-2-[(benzyloxy)methyl]pyrrolidine with high enantiomeric purity?

  • Methodology : The synthesis often involves stereoselective alkylation or ring-closing metathesis. For example, a microwave-assisted approach using benzyl-protected aldehydes and pyrrolidine precursors can achieve high yields (93%) under optimized conditions (150°C, DMF, 20 hours). Reaction progress is monitored via TLC, followed by extraction (ethyl acetate) and purification (column chromatography) .
  • Key Step : Chiral resolution using diastereomeric salt formation or enzymatic methods ensures enantiomeric purity. NMR (e.g., 1^1H, 13^{13}C) and polarimetry confirm stereochemistry .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Analytical Techniques :

  • X-ray crystallography resolves absolute configuration (e.g., C18H21NO, InChI=1S/C18H21NO...) .
  • NMR spectroscopy identifies substituent effects (e.g., δ 3.33–3.30 ppm for methylene protons adjacent to nitrogen) .
  • Mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+^+ = 263.67 for analogs) .

Q. What are common applications of this compound as a building block in medicinal chemistry?

  • Applications :

  • Peptide Mimetics : The pyrrolidine ring mimics proline residues, enhancing conformational rigidity in drug candidates .
  • Pharmacophore Development : Benzyloxy groups improve lipophilicity, aiding blood-brain barrier penetration in CNS-targeted molecules .
    • Example : Derivatives like (2S,4R)-4-(4-fluorobenzyl)pyrrolidine-2-carboxylic acid are intermediates in orexin receptor antagonists .

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